molecular formula C20H20ClN3O4 B11014208 4-chloro-N-[2-(cyclohexylcarbamoyl)phenyl]-2-nitrobenzamide

4-chloro-N-[2-(cyclohexylcarbamoyl)phenyl]-2-nitrobenzamide

Cat. No.: B11014208
M. Wt: 401.8 g/mol
InChI Key: DRIIILLGPVGRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-nitrobenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a nitro group, and a cyclohexylamino carbonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of a chloro-substituted benzamide followed by the introduction of the cyclohexylamino carbonyl group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination reactions. The process is optimized to maximize yield and minimize by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can lead to various substituted benzamides.

Scientific Research Applications

4-chloro-N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclohexylamino carbonyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-{2-[(methylamino)carbonyl]phenyl}-2-nitrobenzamide
  • 4-chloro-N-{2-[(ethylamino)carbonyl]phenyl}-2-nitrobenzamide
  • 4-chloro-N-{2-[(propylamino)carbonyl]phenyl}-2-nitrobenzamide

Uniqueness

4-chloro-N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-nitrobenzamide is unique due to the presence of the cyclohexylamino group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C20H20ClN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

4-chloro-N-[2-(cyclohexylcarbamoyl)phenyl]-2-nitrobenzamide

InChI

InChI=1S/C20H20ClN3O4/c21-13-10-11-16(18(12-13)24(27)28)20(26)23-17-9-5-4-8-15(17)19(25)22-14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7H2,(H,22,25)(H,23,26)

InChI Key

DRIIILLGPVGRNA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.